molecular formula C26H20N2O2S B4697382 N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B4697382
M. Wt: 424.5 g/mol
InChI Key: PSMZGHHLPVSQEC-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a combination of fluorene, naphthalene, and carbamothioyl groups

Preparation Methods

The synthesis of N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9H-fluoren-2-yl isocyanate with 3-methoxynaphthalene-2-carboxylic acid in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as fluorene and naphthalene derivatives.

Scientific Research Applications

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide can be compared with similar compounds such as:

    N-(9H-fluoren-2-ylcarbamothioyl)-2-nitrobenzamide: Similar in structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.

    N-(9H-fluoren-2-yl)acetamide: Lacks the naphthalene and carbamothioyl groups, resulting in different chemical properties and uses.

    2-Acetylaminofluorene: A simpler compound with a fluorene core, used primarily in carcinogenesis studies.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c1-30-24-15-17-7-3-2-6-16(17)14-23(24)25(29)28-26(31)27-20-10-11-22-19(13-20)12-18-8-4-5-9-21(18)22/h2-11,13-15H,12H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMZGHHLPVSQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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